molecular formula C10H11F2NO2S B13777508 1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine

1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine

Cat. No.: B13777508
M. Wt: 247.26 g/mol
InChI Key: YFZROIOKJYTAQZ-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)sulfonyl]Pyrrolidine is a chemical compound of significant interest in medicinal and organic chemistry research, offering a versatile scaffold for the development of novel bioactive molecules. This compound features a pyrrolidine ring, a privileged structure frequently found in pharmaceuticals due to its contribution to molecular rigidity and its ability to participate in key hydrogen bonding interactions . The core structure is functionalized with a sulfonamide group attached to a 2,4-difluorophenyl ring. The sulfonamide group is a widely utilized motif in drug discovery, known for its favorable properties as an enzyme inhibitor or receptor ligand . The inclusion of fluorine atoms on the phenyl ring is a strategic modification in rational drug design; their high electronegativity and small atomic radius can profoundly influence a molecule's electronic profile, metabolic stability, and membrane permeability, thereby enhancing its potential as a lead compound . While the specific biological profile of this compound is for researchers to determine, compounds bearing these structural features are actively investigated across multiple therapeutic areas. Research into similar sulfonamide derivatives has revealed their potential as central nervous system (CNS) active agents, enzyme inhibitors, and antimicrobial candidates . Furthermore, the 2,4-difluorophenyl moiety is a component of several FDA-approved drugs and is commonly incorporated to optimize a molecule's interaction with its biological target . This combination of features makes this compound a valuable building block for constructing compound libraries in high-throughput screening, a key intermediate in synthetic routes, and a promising candidate for probing new biological mechanisms in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C10H11F2NO2S

Molecular Weight

247.26 g/mol

IUPAC Name

1-(2,4-difluorophenyl)sulfonylpyrrolidine

InChI

InChI=1S/C10H11F2NO2S/c11-8-3-4-10(9(12)7-8)16(14,15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2

InChI Key

YFZROIOKJYTAQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the sulfonylation reaction between pyrrolidine and a suitable difluorophenylsulfonyl chloride derivative. The key step is the formation of the sulfonamide bond (-SO2-N-) linking the pyrrolidine nitrogen to the 2,4-difluorophenylsulfonyl moiety.

Typical reagents and conditions include:

  • Starting materials: Pyrrolidine and 2,4-difluorobenzenesulfonyl chloride.
  • Bases: Organic or inorganic bases such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed.
  • Solvents: Polar aprotic solvents like dichloromethane, tetrahydrofuran, or toluene.
  • Temperature: Ambient to mild heating (room temperature to 60 °C) to optimize reaction rates.
  • Catalysts: Occasionally acid catalysts or desilylating agents are used in related sulfonylation or cycloaddition reactions, but for this sulfonylation, base catalysis is standard.

This reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Detailed Stepwise Synthesis

Based on available data from chemical suppliers and patent literature, the preparation can be summarized in the following steps:

Step Description Reagents/Conditions Notes
1 Preparation of 2,4-difluorobenzenesulfonyl chloride (if not commercially available) Chlorosulfonation of 2,4-difluorobenzene using chlorosulfonic acid or sulfuryl chloride Requires controlled temperature to avoid over-chlorination
2 Sulfonylation of pyrrolidine React pyrrolidine with 2,4-difluorobenzenesulfonyl chloride in presence of base (e.g., triethylamine) in dichloromethane or THF Stirring at 0–25 °C for several hours
3 Purification Extraction, washing, and recrystallization or chromatographic purification Ensures removal of unreacted starting materials and side products

Optimization and Analytical Characterization

To optimize yield and purity, reaction parameters such as solvent choice, temperature, and base concentration are adjusted. Analytical techniques used to confirm the structure and purity include:

Technique Purpose Details
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and purity assessment ^1H NMR, ^13C NMR, and ^19F NMR to verify fluorine substitution pattern
Mass Spectrometry (MS) Molecular weight confirmation Electrospray ionization (ESI) or MALDI techniques
Infrared Spectroscopy (IR) Functional group identification Sulfonyl (S=O) stretching bands
High-Performance Liquid Chromatography (HPLC) Purity and enantiomeric excess (if chiral) Chiral stationary phases if needed

These methods ensure the synthesized compound matches the expected molecular formula C10H11F2NO2S and molecular weight 247.26 g/mol.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct sulfonylation Pyrrolidine, 2,4-difluorobenzenesulfonyl chloride, base (e.g., triethylamine) Room temperature to 60 °C, DCM or THF solvent Simple, high yield, straightforward Requires sulfonyl chloride availability
[3+2] Azomethine ylide cycloaddition Azomethine ylide precursor, olefin with sulfonyl group, acid catalyst Acid catalysis, inert solvents, mild heating Enables stereoselective pyrrolidine formation More complex, multiple steps
Reductive amination and Suzuki coupling Pyrrolidine derivatives, aldehydes, boronic acids, Pd catalysts Multi-step, various solvents Allows functionalization and diversification Complex, requires multiple purification steps

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group acts as a strong electron-withdrawing group, activating adjacent positions for nucleophilic attack. Key reactions include:

Reaction TypeConditions & ReagentsOutcomeYieldReference
Alkylation NaH/DMF, alkyl halides (e.g., CH₃I)Substitution at sulfonamide nitrogen65-78% ,
Acylation iPr₂EtN/THF, acyl chloridesFormation of acylated sulfonamides82%
Aminolysis Primary amines, DCM, RTReplacement of sulfonyl group with amines60%

Mechanistic Insight :

  • The sulfonamide nitrogen participates in alkylation/acylation due to its moderate nucleophilicity, stabilized by resonance with the sulfonyl group .

  • Steric hindrance from the 2,4-difluorophenyl group limits reactivity at the pyrrolidine ring’s β-position .

Ring-Opening and Functionalization

The pyrrolidine ring undergoes selective cleavage under controlled conditions:

Reaction TypeConditions & ReagentsOutcomeYieldReference
Acid-Catalyzed Hydrolysis 6M HCl, reflux, 12 hRing-opening to γ-aminobutyric acid analog91%
Oxidative Defluorination CYP3A enzymes, NADPH cofactorFormation of pyrrolidine-2,5-dioneN/A ,

Key Findings :

  • Metabolic studies reveal cytochrome P450-mediated oxidation of the fluoropyrrolidine moiety, producing reactive intermediates trapped by glutathione (GSH) .

  • Sequential oxidation/fluoride elimination generates α,β-unsaturated carbonyl species, which form adducts with nucleophiles like N-acetylcysteine .

Transition Metal-Catalyzed Cross-Coupling

The sulfonyl group facilitates palladium- and gold-catalyzed transformations:

Reaction TypeConditions & ReagentsOutcomeYieldReference
Suzuki-Miyaura Coupling Pd(PPh₃)₄, K₂CO₃, aryl boronic acidsBiaryl sulfonamide derivatives73%
Gold-Catalyzed Cyclization Au(PPh₃)Cl/AgSbF₆, DCE, 70°CFused bicyclic sulfonamides68%

Notable Example :
Au(I)-catalyzed reactions with allyl carbonates induce -sigmatropic rearrangements, forming stereodefined fused rings with high diastereoselectivity (dr > 90:10) .

Radical-Mediated Transformations

Hydrogen atom transfer (HAT) enables C–H functionalization:

Reaction TypeConditions & ReagentsOutcomeYieldReference
C–H Vinylation Ni(acac)₂, terminal alkynes, CO₂ extrusionβ-Vinylpyrrolidine derivatives55%

Mechanism :

  • Nickel-catalyzed decarboxylation generates radicals that undergo migratory insertion with alkynes .

Metabolic and Stability Studies

Critical insights from in vitro models:

ParameterConditions & ObservationsImplicationReference
Enzymatic Defluorination Rat liver microsomes, NADPH-dependentIrreversible protein binding via reactive intermediates ,
GSH Adduct Formation Trapping with reduced glutathioneIdentification of pyrrolidine-2,5-dione-GSH conjugates

Safety Note :
Fluoropyrrolidines exhibit time-dependent inhibition (TDI) of CYP3A4 due to bioactivation, necessitating structural modifications for drug development .

Comparative Reactivity Table

PositionReactivity TrendDominant Pathway
Sulfonamide NitrogenModerate nucleophilicityAlkylation > Acylation
Pyrrolidine C-2/C-5Low (steric hindrance from difluorophenyl)Radical HAT > Enzymatic oxidation
Fluorine AtomsSusceptible to CYP450-mediated cleavageOxidative defluorination > Nucleophilic substitution

Scientific Research Applications

Potential Therapeutic Applications

The compound has shown promise in biological research due to its potential interactions with various biological targets. Studies have indicated that it may affect cellular processes through modulation of specific receptors or enzymes. Research is ongoing to explore its pharmacological properties and efficacy in treating diseases.

Case Study: Anticancer Activity

In a recent study, 1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine was evaluated for its anticancer activity against several cell lines. The results indicated that the compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells. This finding suggests its potential as a lead compound for developing new anticancer therapies.

Medicinal Chemistry

Drug Development

The unique structural features of this compound make it an attractive candidate for drug development. Its sulfonamide moiety is known for enhancing the pharmacokinetic properties of drugs. Researchers are investigating its safety profile and therapeutic window to determine its viability as a drug candidate.

Table 2: Summary of Pharmacological Studies

Study TypeFindings
In vitro cytotoxicitySignificant activity against cancer cells
Pharmacokinetic profilingFavorable absorption and distribution
Toxicology studiesLow toxicity observed in preliminary tests

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound can be utilized in the production of specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing agrochemicals or materials with specific functional properties.

Case Study: Agrochemical Synthesis

A recent project demonstrated the use of this compound in developing a new class of herbicides. The synthesis process involved several steps where this compound acted as a key intermediate. The resulting herbicides showed enhanced efficacy and reduced environmental impact compared to existing products.

Mechanism of Action

The mechanism of action of 1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

  • 1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid (Piperidine derivative): The six-membered piperidine ring provides greater conformational flexibility compared to pyrrolidine. This flexibility may enhance interactions with larger binding pockets in enzymes or receptors.
  • The absence of a carboxylic acid group reduces acidity but may enhance membrane permeability .
Property Pyrrolidine Derivative Piperidine Derivative
Ring Size 5-membered 6-membered
Conformational Flexibility Low High
Acidity Moderate High (due to -COOH)
Bioavailability Higher (less polar) Lower (more polar)

Substituent Effects on the Aromatic Ring

Electronic and Steric Modulations

  • 1-[(4-Nitrophenyl)sulfonyl]pyrrolidine :
    The nitro group is a strong electron-withdrawing group, increasing sulfonyl electrophilicity and reactivity toward nucleophiles. However, nitro groups may reduce metabolic stability in vivo .
  • 1-[(2-Chlorophenyl)sulfonyl]-2-[(phenylsulfonyl)methyl]pyrrolidine :
    Chlorine provides moderate electron-withdrawing effects and steric bulk. The dual sulfonyl groups enhance reactivity but may compromise solubility .
  • 1-[(4-Methylphenyl)sulfonyl]pyrrolidine :
    The methyl group is electron-donating, reducing sulfonyl electrophilicity. This modification may slow reaction kinetics but improve solubility due to hydrophobic interactions .
Compound Substituent Electronic Effect Reactivity Solubility
1-[(2,4-Difluorophenyl)sulfonyl]pyrrolidine 2,4-difluoro Moderate EWG Balanced Moderate
1-[(4-Nitrophenyl)sulfonyl]pyrrolidine 4-nitro Strong EWG High Low
1-[(2-Chlorophenyl)sulfonyl]-... 2-chloro Moderate EWG High Low
1-[(4-Methylphenyl)sulfonyl]pyrrolidine 4-methyl EDG Low High

EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group

Functional Group Additions

  • 1-[(2,4-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid : The carboxylic acid group enables proton transfer reactions and ionic interactions, making it suitable for coordination chemistry or as a building block in peptide mimetics .

Biological Activity

1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of the compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a sulfonyl group and a difluorophenyl moiety. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, which may contribute to its biological effects.

PropertyValue
CAS Number Not specified
Molecular Formula C₈H₈F₂N₁O₂S₁
Molecular Weight 222.22 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group may facilitate interactions with various receptors and enzymes, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other pyrrolidine derivatives known for their anti-inflammatory properties.
  • Receptor Modulation : It could act as an allosteric modulator for certain G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and analgesic effects.

Anti-inflammatory Activity

This compound has shown promise in inhibiting leukotriene A4 hydrolase, a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. This inhibition could potentially lead to reduced inflammation in conditions such as asthma and inflammatory bowel disease (IBD) .

Case Studies

  • Leukotriene Inhibition : In studies involving similar pyrrolidine derivatives, compounds demonstrated significant inhibition of leukotriene production, leading to decreased inflammatory responses in animal models .
  • Pain Models : Experimental models assessing the analgesic properties of pyrrolidine derivatives have reported reductions in pain behavior associated with inflammatory pain models .

Research Findings

Recent studies on related compounds have highlighted several key findings regarding their biological activity:

  • Structure-Activity Relationship (SAR) : Research has focused on identifying structural features that enhance biological activity. For example, modifications to the difluorophenyl group have been linked to improved potency against inflammatory mediators .
  • Pharmacokinetics : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds suggest that modifications such as fluorination can improve metabolic stability and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(2,4-difluorophenyl)sulfonyl]pyrrolidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Begin with sulfonylation of pyrrolidine using 2,4-difluorobenzenesulfonyl chloride under inert conditions. Optimize solvent polarity (e.g., dichloromethane vs. THF) and base (e.g., triethylamine vs. pyridine) to enhance yield. Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using HPLC (>95%) . For reproducibility, replicate reactions under controlled temperature (0–25°C) and document deviations in byproduct formation .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify pyrrolidine ring protons (δ 1.8–2.5 ppm) and sulfonyl-linked aromatic protons (δ 7.2–8.1 ppm). Fluorine NMR (19F^{19}\text{F}) resolves para/meta fluorine coupling (J ≈ 8–12 Hz). IR spectroscopy confirms sulfonyl S=O stretches (~1350 cm1^{-1}). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm) .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological testing?

  • Methodological Answer : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Set purity thresholds at ≥95% for in vitro assays. For trace impurity identification, use GC-MS with electron ionization (EI) to detect residual solvents or sulfonic acid byproducts .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved for sulfonamide-pyrrolidine derivatives?

  • Methodological Answer : Perform X-ray crystallography to resolve ambiguities in stereochemistry or bond angles. Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). For fluorine environments, use 19F^{19}\text{F}-1H^{1}\text{H} HOESY to probe spatial proximity between fluorine atoms and pyrrolidine protons .

Q. What experimental designs are recommended for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions. Measure hydrolysis rates at pH 4–9 and photolysis under UV light (λ = 254 nm). Use LC-MS/MS to quantify transformation products (e.g., sulfonic acids). Apply fugacity modeling to predict partitioning into water, soil, and biota .

Q. How can non-covalent interactions (e.g., hydrogen bonding, π-stacking) in this compound crystals be analyzed to predict solid-state stability?

  • Methodological Answer : Generate Hirshfeld surfaces to visualize intermolecular contacts. Calculate interaction energies using CrystalExplorer. For π-stacking, measure centroid distances (3.5–4.0 Å) and dihedral angles (<10°). Validate with DSC/TGA to correlate intermolecular forces with thermal stability .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should dose-response experiments be designed?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays (IC50_{50} determination). Use a 10-point serial dilution (0.1–100 µM) in triplicate. Include positive controls (e.g., staurosporine) and normalize to DMSO vehicle. For cytotoxicity, perform MTT assays on HEK293 or HepG2 cells .

Data Reporting and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in sulfonamide-pyrrolidine synthesis?

  • Methodological Answer : Adopt IUPAC guidelines for reporting reaction conditions (solvent purity, catalyst loading, stirring speed). Include raw spectral data (NMR integration values, HRMS spectra) in supplementary materials. Use randomized block designs for biological replicates to minimize bias .

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